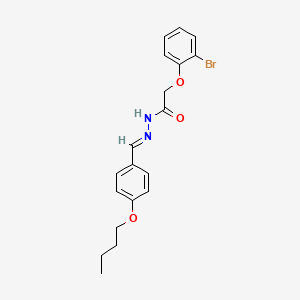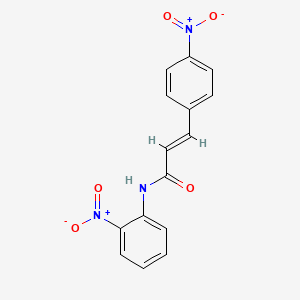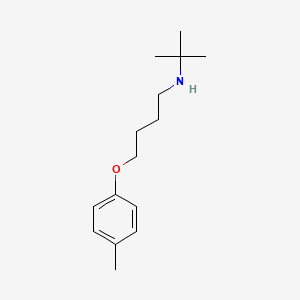![molecular formula C13H15N5O B3860234 3-cyclopropyl-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B3860234.png)
3-cyclopropyl-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
3-cyclopropyl-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest due to its potential use in the development of new treatments for a variety of medical conditions. In
Mécanisme D'action
The mechanism of action of 3-cyclopropyl-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors that are involved in the regulation of physiological processes. Specifically, this compound has been shown to inhibit the activity of certain kinases and phosphatases, which are important regulators of cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific targets that are affected by the compound. Some of the reported effects include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-cyclopropyl-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-5-carboxamide in lab experiments is its specificity for certain targets, which allows for the selective inhibition of specific signaling pathways. However, this compound also has limitations, such as poor solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research regarding 3-cyclopropyl-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-5-carboxamide. Some possible areas of investigation include the development of new synthetic methods for the compound, the identification of new targets for inhibition, and the evaluation of the compound's potential as a therapeutic agent for various medical conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great promise in the development of new treatments for a variety of medical conditions. Its specificity for certain targets and potential therapeutic benefits make it an attractive candidate for further research and development. With continued investigation, this compound may one day lead to the development of new and effective treatments for a range of diseases and conditions.
Applications De Recherche Scientifique
3-cyclopropyl-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-5-carboxamide has been the subject of extensive scientific research due to its potential use in the development of new treatments for a variety of medical conditions. This compound has been shown to have activity against a number of different targets, including enzymes and receptors that are involved in the regulation of various physiological processes.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-8-5-15-10(6-14-8)7-16-13(19)12-4-11(17-18-12)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPGIRWVXNSJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=NNC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3860170.png)



![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3860192.png)
![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide](/img/structure/B3860200.png)
![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B3860207.png)
![5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860212.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3860213.png)
![N-[(1-methyl-1H-indol-2-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3860227.png)
![N-[4-(dimethylamino)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3860229.png)
![2-methyl-N'-[1-(4-nitrophenyl)ethylidene]-3-furohydrazide](/img/structure/B3860239.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3860243.png)
